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Compound of Interest

Compound Name: invasin

Cat. No.: B1167395

This guide provides researchers, scientists, and drug development professionals with
comprehensive troubleshooting and support for the use of invasin as a substrate for organoid
culture. Invasin, a bacterial protein, offers a defined, cost-effective, and animal-free alternative
to traditional basement membrane extracts like Matrigel®[1][2][3]. This resource addresses
common sources of variability and provides solutions to ensure reproducible and successful
experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is invasin and how does it work for organoid culture?

Al: Invasin is an outer membrane protein from Yersinia bacteria that has been repurposed for
cell culture[2][3]. A C-terminal fragment of the invasin protein is used to coat culture surfaces.
This fragment binds to and activates multiple B1-integrin complexes on the surface of epithelial
cells[1][4]. This interaction mimics the natural cell-extracellular matrix (ECM) signaling,
promoting cell adhesion, survival, and proliferation, which are essential for organoid growth[1]
[5]. Itis particularly effective for long-term expansion of primary epithelial cells as 2D "organoid
sheets" or for 3D cultures when combined with a hydrogel[1][6].

Q2: What are the main advantages of using invasin over traditional matrices like Matrigel®?

A2: Invasin offers several key advantages:
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» Defined Composition: It is a single, recombinant protein, eliminating the batch-to-batch
variability associated with undefined, tumor-derived matrices[3][6].

» Cost-Effective: Production of the recombinant invasin protein is affordable[3][6].

e Animal-Free: As a bacterial protein produced in E. coli, it avoids the use of animal-derived
products[1][3].

o Enables 2D Culture: It is highly effective for growing organoids as 2D sheets, which
simplifies imaging, high-throughput screening, and provides direct access to both the apical
and basal sides of the cells[1][2][4].

Q3: Can any epithelial cell type be cultured on invasin?

A3: Invasin has been shown to support the long-term growth and maintenance of organoids
from various tissues, including human intestinal and airway cells, mouse intestinal cells, and
even snake venom gland cells[3][7]. The success of the culture depends on the expression of
B1l-integrins by the cells, as this is the receptor for invasin[1].

Troubleshooting Guide

Variability in organoid growth on invasin can arise from several factors. This guide addresses
the most common issues in a question-and-answer format.

Issue 1: Poor or No Cell Attachment

Q: My cells are not attaching to the invasin-coated surface. What could be the problem?
A: This is often related to the coating procedure or the health of the cells.

e Possible Cause 1: Inadequate Coating. The invasin protein may not have been properly

adsorbed to the culture surface.

o Solution: Ensure the coating concentration is adequate and that the plate was incubated
for a sufficient amount of time (e.g., overnight at 4°C or for 2-3 hours at 37°C). Verify that
the invasin protein solution was evenly spread across the entire surface.
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e Possible Cause 2: Protein Degradation. The invasin protein may have degraded due to

improper storage or handling.

o Solution: Store invasin aliquots at -80°C and avoid repeated freeze-thaw cycles. Once
thawed for coating, use immediately.

e Possible Cause 3: Low Integrin Expression. The cells may have low expression of the

required B1-integrins.

o Solution: Check the literature or perform flow cytometry to confirm 31-integrin expression
on your cell type. Growth of epithelial organoids is highly dependent on integrin

signaling[1].

o Possible Cause 4: Poor Cell Viability. The single-cell dissociation process can be harsh,

leading to low viability.

o Solution: Optimize your dissociation protocol to be as gentle as possible. Minimize
enzyme incubation times and mechanical stress. Consider adding a ROCK inhibitor, such
as Y-27632, to the medium for the first 24-48 hours after seeding to improve cell

survival[1].

Issue 2: High Cell Death After Seeding

Q: A large number of my cells die within the first 24 hours of plating on invasin. Why is this

happening?
A: Initial cell death is common, but excessive death points to cellular stress.

o Possible Cause 1: Anoikis. When cells lose their connection to the ECM, they can undergo a
form of programmed cell death called anoikis.

o Solution: The addition of a ROCK inhibitor (e.g., 10 uM Y-27632) to the culture medium
upon seeding can significantly enhance cell survival by preventing anoikis[1].

o Possible Cause 2: Sub-optimal Seeding Density. If the cell density is too low, cells may lack
the necessary cell-cell contacts and paracrine signaling to survive and proliferate.
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o Solution: Perform a titration of cell seeding densities to find the optimal number for your
specific cell type.

o Possible Cause 3: Harsh Dissociation. Over-digestion with enzymes during passaging can
damage cell surface proteins, including integrins, and compromise cell health.

o Solution: Reduce the incubation time or concentration of your dissociation reagent. Ensure
complete neutralization of the enzyme after dissociation.

Issue 3: Clumped or Uneven Growth

Q: My organoids are forming dense clumps in some areas while other areas of the plate are
empty. How can | achieve a uniform monolayer?

A: This is typically due to incomplete cell dissociation or improper seeding technique.

o Possible Cause 1: Incomplete Dissociation. If cells are not fully dissociated into a single-cell
suspension, they will plate as clumps.

o Solution: After enzymatic digestion, gently pipette the cell suspension up and down
several times to break up any remaining cell aggregates. You may also pass the
suspension through a cell strainer (e.g., 40 um) to remove clumps.

o Possible Cause 2: Uneven Seeding. If the cell suspension is not mixed well before and
during plating, cells will settle unevenly.

o Solution: Gently swirl the plate in a cross-like or figure-eight pattern immediately after
seeding to distribute the cells evenly across the surface. Avoid circular swirling, which can
cause cells to accumulate in the center.

Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues.
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Caption: A logical workflow for troubleshooting organoid growth on invasin.
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Quantitative Data Summary

While specific concentrations and densities should be optimized for each cell line, the following

table provides a starting point based on available data and general organoid culture protocols.

Recommendation/Observa

Parameter . Source
tion
_ _ 20-25 pM identified as optimal
Invasin Concentration (3D PIC o ) )
for cystic intestinal organoid [8]
Hydrogel) )
formation.
] C-terminal fragments (e.g.,
Invasin Type ] [1]
Inv192, Inv497) are effective.
Invasin is a defined, animal-
Substrate Comparison free substrate, unlike [11[3][6]
Matrigel®/ BME®.
10 uM is commonly used to
ROCK Inhibitor (Y-27632) improve survival after single- [1]
cell dissociation.
) ) 500 x g for 5 minutes at 4°C is
Centrifugation Speed [6][8]

used for pelleting organoids.

Experimental Protocols & Methodologies
Protocol 1: Coating Culture Plates with Invasin

This protocol describes how to coat standard tissue culture plates for 2D organoid sheet

culture.

» Dilute Invasin: Thaw the recombinant invasin protein fragment on ice. Dilute it to the

desired final concentration (e.g., 10-20 pg/mL) in sterile, ice-cold PBS.

o Coat Plates: Add a sufficient volume of the diluted invasin solution to cover the entire growth

surface of the wells or dish. For a 24-well plate, 250 pL per well is typical.
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Incubate: Incubate the plates to allow the protein to adsorb to the plastic. This can be done
for 2-3 hours at 37°C or overnight at 4°C.

Wash: Aspirate the invasin solution. Wash the wells twice with sterile PBS to remove any
unbound protein.

Use Immediately: The coated plates are now ready for cell seeding. Do not let the surface
dry out.

Protocol 2: Establishing 2D Organoid Sheets on Invasin

Prepare Cells: Harvest established 3D organoids from Matrigel® or a previous 2D culture.
Dissociate them into a single-cell suspension using an appropriate enzyme (e.g., TrypLE)
and gentle mechanical disruption.

Count Cells: Perform a cell count using a hemocytometer or automated cell counter to
determine cell concentration and viability.

Prepare Seeding Suspension: Resuspend the desired number of cells in pre-warmed,
complete organoid growth medium supplemented with a ROCK inhibitor (e.g., 10 uM Y-
27632).

Seed Cells: Add the cell suspension to the invasin-coated wells. Distribute the cells evenly
by gently rocking the plate.

Incubate: Place the plate in a 37°C, 5% COz2 incubator.

Medium Changes: Change the medium every 2-3 days. After the first 48 hours, the medium
can be switched to one without the ROCK inhibitor. The organoid sheet should become
confluent within 5-7 days.

Signaling Pathways and Workflows
Invasin-Integrin Signaling Pathway

The diagram below illustrates the signaling cascade initiated when invasin binds to integrin

receptors on the cell surface, promoting adhesion and growth.
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Caption: Invasin binds to B1-integrins, activating FAK and downstream pathways.

Experimental Workflow: From 3D Organoids to 2D
Sheets

This workflow provides a visual guide to the process of transitioning organoids from a 3D
culture to a 2D sheet on an invasin substrate.
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Caption: Workflow for establishing a 2D organoid sheet from a 3D culture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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